molecular formula C21H17ClN4OS2 B2951833 2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901258-80-8

2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2951833
CAS No.: 901258-80-8
M. Wt: 440.96
InChI Key: GEDSQFNXWVNFRN-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of imidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of chlorophenyl and methylphenyl groups further enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

The synthesis of 2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring. Common reagents include aldehydes, amines, and other nitrogen-containing compounds.

    Introduction of Chlorophenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and appropriate catalysts.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through cyclization reactions involving sulfur-containing reagents and nitrogen sources.

    Coupling of Imidazole and Thiazole Rings: The final step involves coupling the imidazole and thiazole rings through a sulfanyl linkage, followed by acetylation to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with applications in enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can be compared with other similar compounds, such as:

    Imidazole Derivatives: Compounds containing the imidazole ring, such as clotrimazole and ketoconazole, are known for their antifungal properties.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine and ritonavir, exhibit a wide range of biological activities, including vitamin activity and antiviral properties.

The uniqueness of this compound lies in its combined imidazole and thiazole structures, along with the presence of chlorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS2/c1-13-2-4-14(5-3-13)18-20(29-12-17(27)24-21-23-10-11-28-21)26-19(25-18)15-6-8-16(22)9-7-15/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDSQFNXWVNFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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